molecular formula C7H6Cl2O2 B2710194 3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid CAS No. 2566-08-7

3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid

Cat. No.: B2710194
CAS No.: 2566-08-7
M. Wt: 193.02
InChI Key: UTBZSIVDVZZJAF-UHFFFAOYSA-N
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Description

3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid is an organic compound with the molecular formula C7H6Cl2O2. It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a methyl group, as well as a propynoic acid moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of a suitable alkene with a dichlorocarbene source.

    Introduction of the Propynoic Acid Moiety: The propynoic acid group can be introduced via a coupling reaction involving a terminal alkyne and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-yn-1-ol: Similar structure but with an alcohol group instead of a carboxylic acid.

    3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-yn-1-amine: Similar structure but with an amine group instead of a carboxylic acid.

Uniqueness

3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid is unique due to its combination of a cyclopropyl ring with dichloro and methyl substitutions, along with a propynoic acid moiety. This unique structure imparts specific reactivity and biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

3-(2,2-dichloro-1-methylcyclopropyl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c1-6(3-2-5(10)11)4-7(6,8)9/h4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBZSIVDVZZJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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